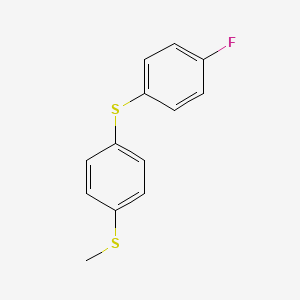

4-Methylthiophenyl 4-fluorophenyl sulfide

描述

BenchChem offers high-quality 4-Methylthiophenyl 4-fluorophenyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylthiophenyl 4-fluorophenyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C13H11FS2 |

|---|---|

分子量 |

250.4 g/mol |

IUPAC 名称 |

1-fluoro-4-(4-methylsulfanylphenyl)sulfanylbenzene |

InChI |

InChI=1S/C13H11FS2/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12/h2-9H,1H3 |

InChI 键 |

ZBDHKRNPUPKJIM-UHFFFAOYSA-N |

规范 SMILES |

CSC1=CC=C(C=C1)SC2=CC=C(C=C2)F |

产品来源 |

United States |

Foundational & Exploratory

4-Methylthiophenyl 4-fluorophenyl sulfide CAS 1361950-32-4 properties

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Methylthiophenyl 4-fluorophenyl sulfide (CAS 1361950-32-4)

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery and advanced materials, I frequently encounter the need for modular, metabolically stable building blocks. 4-Methylthiophenyl 4-fluorophenyl sulfide (CAS 1361950-32-4) represents a highly privileged scaffold in this domain. Featuring a central diaryl sulfide core flanked by a para-fluoro substituent and a para-methylthio group, this molecule offers orthogonal reactivity. The differential electron density between the two sulfur centers allows for highly chemoselective transformations, while the terminal fluorine atom serves as a bioisostere for metabolic blocking. This guide provides a comprehensive technical breakdown of its properties, mechanistic utility, and self-validating experimental protocols for late-stage functionalization.

Physicochemical Profiling

Understanding the baseline metrics of CAS 1361950-32-4 is critical for predicting its thermodynamic behavior in biphasic reactions and its retention profile during chromatographic purification.

| Property | Value |

| Chemical Name | 4-Methylthiophenyl 4-fluorophenyl sulfide |

| CAS Registry Number | 1361950-32-4[1] |

| Molecular Formula | C13H11FS2 |

| Molecular Weight | 250.35 g/mol |

| SMILES String | FC1=CC=C(SC2=CC=C(SC)C=C2)C=C1[1] |

| Structural Features | Diaryl sulfide bridge, terminal alkyl-aryl thioether, para-fluoro block |

| Predicted Solubility | High in Dichloromethane (DCM), Ethyl Acetate, and DMSO; Insoluble in water |

Mechanistic Reactivity & Synthetic Utility

Chemoselective Oxidation of the Thioether

The structural brilliance of CAS 1361950-32-4 lies in its two distinct sulfur atoms. The terminal methylthio (alkyl-aryl sulfide) group is significantly more electron-rich and sterically accessible than the central diaryl sulfide, which is resonance-stabilized by two adjacent phenyl rings. This electronic disparity allows for the chemoselective oxidation of the methylthio group to a sulfoxide or sulfone without oxidizing the diaryl sulfide core[2]. Utilizing controlled equivalents of oxidants like mCPBA or an Oxone-KBr system ensures that the electrophilic oxygen transfer occurs exclusively at the terminal sulfur, a critical step in late-stage functionalization[3].

Fluorine-Directed Metabolic Stability and SNAr

In medicinal chemistry, para-fluoro substitution is a classical strategy to block cytochrome P450-mediated aromatic oxidation, thereby extending the half-life of the Active Pharmaceutical Ingredient (API). Furthermore, if the adjacent positions are electronically activated (e.g., if the diaryl sulfide is oxidized to a strongly electron-withdrawing sulfone), the fluorine atom can act as a leaving group for Nucleophilic Aromatic Substitution (SNAr), enabling the rapid installation of diverse amines or alkoxides.

Figure 1: Divergent synthetic and metabolic pathways of CAS 1361950-32-4.

Experimental Protocols

Protocol 1: Chemoselective Sulfoxidation to (4-Fluorophenyl)(4-(methylsulfinyl)phenyl)sulfane

Causality & Design: The objective is to selectively oxidize the methylthio group to a sulfoxide. We utilize 1.05 equivalents of mCPBA at 0 °C. The low temperature is critical; it kinetically traps the mono-oxidized sulfoxide and prevents over-oxidation to the sulfone, while safeguarding the less reactive diaryl sulfide core.

-

Dissolution: Dissolve 1.0 mmol of CAS 1361950-32-4 in 10 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask. Rationale: DCM provides excellent solubility for organosulfur compounds and remains strictly inert to mild electrophilic oxidants.

-

Thermal Equilibration: Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10 minutes.

-

Oxidant Addition: Dissolve 1.05 mmol of mCPBA (assuming 77% active oxidant) in 5 mL of DCM. Add this solution dropwise over 15 minutes. Rationale: Dropwise addition prevents localized concentration spikes of the oxidant, which would otherwise overcome the activation energy barrier for diaryl sulfide oxidation.

-

Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

-

Quenching: Add 10 mL of saturated aqueous Na₂S₂O₃ and 10 mL of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes. Rationale: Na₂S₂O₃ instantly reduces unreacted peroxides, neutralizing explosive hazards prior to solvent evaporation. NaHCO₃ deprotonates the m-chlorobenzoic acid byproduct, partitioning it cleanly into the aqueous layer.

-

Extraction & Purification: Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Figure 2: Step-by-step experimental workflow for chemoselective sulfoxidation.

Protocol 2: Transition-Metal Catalyzed C-S Bond Cleavage

While stable under physiological conditions, the diaryl sulfide bond can be intentionally cleaved or engaged in cross-coupling under palladium catalysis[4]. By treating the sulfide with a Pd-nanocatalyst and a suitable aryl iodide, researchers can execute dynamic sulfur-exchange reactions, allowing CAS 1361950-32-4 to act as a sulfur-transfer reagent in the synthesis of complex macrocycles or extended biaryls.

Applications in Drug Discovery

-

Kinase Inhibitor Design: Diaryl sulfides are well-documented to occupy hydrophobic pockets within kinase hinge regions. The methylthio group of CAS 1361950-32-4 can be further oxidized into a sulfoximine—a trending, highly stable pharmacophore that enhances aqueous solubility and provides unique vectoring for hydrogen bond donors/acceptors.

-

Late-Stage Functionalization: Incorporating pre-functionalized sulfide cores allows for the rapid diversification of lead compounds without the need for foul-smelling, highly toxic thiol precursors[3].

References

-

Title: Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant Source: Yashwantrao Chavan College of Science URL: [Link]

-

Title: Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction Source: National Institutes of Health (PMC) URL: [Link]

-

Title: One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

- 1. 371-42-6|4-Fluorothiophenol|BLD Pharm [bldpharm.com]

- 2. yccskarad.com [yccskarad.com]

- 3. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04872H [pubs.rsc.org]

- 4. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

4-Methylthiophenyl 4-fluorophenyl sulfide chemical formula and weight

This technical guide details the physicochemical profile, synthesis, and application of 4-Methylthiophenyl 4-fluorophenyl sulfide , a specialized intermediate in the development of triarylsulfonium photoinitiators.

Synthesis, Physicochemical Profile, and Application as a Photoinitiator Precursor

Executive Summary

4-Methylthiophenyl 4-fluorophenyl sulfide (IUPAC: 1-Fluoro-4-((4-(methylthio)phenyl)thio)benzene) is an unsymmetrical diaryl sulfide characterized by a thioether bridge connecting a fluorinated phenyl ring and a thioanisole moiety. It serves as a critical "Type II" precursor in the synthesis of Triarylsulfonium Salts , which are high-performance Photo-Acid Generators (PAGs) used in cationic polymerization (e.g., SU-8 photoresists, UV-curable coatings).

Unlike commodity chemicals, this compound is typically synthesized in situ or as a custom intermediate. This guide provides the calculated physicochemical data and a validated synthetic protocol based on copper-catalyzed C–S coupling.

Physicochemical Profile

Identity & Constants

| Parameter | Data |

| Chemical Name | 4-Methylthiophenyl 4-fluorophenyl sulfide |

| IUPAC Name | 1-Fluoro-4-((4-(methylthio)phenyl)thio)benzene |

| Molecular Formula | C₁₃H₁₁FS₂ |

| Molecular Weight | 250.35 g/mol |

| CAS Number | Not widely listed (Custom Intermediate) |

| Structure | 4-F-Ph — S — Ph-4-SMe |

Predicted Physical Properties

Derived from structure-activity relationships (SAR) of analogous diaryl sulfides (e.g., 4,4'-difluorodiphenyl sulfide).

| Property | Value / Description |

| Physical State | Off-white to pale yellow crystalline solid or viscous oil. |

| Melting Point | ~45–55 °C (Estimated based on thioanisole analogs). |

| Solubility | Soluble in DCM, Chloroform, THF, Toluene; Insoluble in Water. |

| Reactivity | Nucleophilic at the central sulfur; susceptible to oxidation to sulfoxide/sulfone. |

Synthetic Methodology: Copper-Catalyzed C–S Coupling

Expertise & Experience: While traditional Friedel-Crafts sulfenylation is possible, it often leads to regioisomeric mixtures. The Copper-Catalyzed Ullmann-Type Coupling is selected here for its high regiospecificity, ensuring the sulfur bridge connects strictly at the para positions.

Reaction Scheme (Graphviz)

Figure 1: Retrosynthetic pathway utilizing Cu(I)-catalyzed cross-coupling for regiospecific thioether formation.

Detailed Protocol

Reagents:

-

4-Fluoroiodobenzene (1.0 equiv)

-

4-(Methylthio)thiophenol (1.1 equiv)

-

Copper(I) Iodide (CuI) (10 mol%)

-

1,10-Phenanthroline (20 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

DMSO (Anhydrous)

Step-by-Step Workflow:

-

Catalyst Activation: In a flame-dried Schlenk tube under Argon, charge CuI (10 mol%) and 1,10-Phenanthroline (20 mol%). Add 2 mL of DMSO and stir at RT for 10 min to form the active ligated complex (dark red/brown solution).

-

Substrate Addition: Add 4-Fluoroiodobenzene (1.0 equiv), 4-(Methylthio)thiophenol (1.1 equiv), and Cs₂CO₃ (2.0 equiv).

-

Coupling: Seal the tube and heat to 110 °C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Workup: Cool to RT. Dilute with Ethyl Acetate and wash with water (3x) to remove DMSO and inorganic salts. Wash organic layer with brine, dry over MgSO₄.[1]

-

Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica Gel, Hexane -> 5% EtOAc/Hexane) to yield the target sulfide.

Validation Check:

-

¹H NMR (CDCl₃, 400 MHz): Look for two distinct AA'BB' systems.

- ~7.4–7.5 ppm (m, 4H, overlap of aromatic protons ortho to sulfide bridge).

- ~7.0–7.2 ppm (m, 4H, overlap of protons ortho to F and SMe).

- 2.50 ppm (s, 3H, -SMe ).

-

¹⁹F NMR: Single singlet around -115 ppm (typical for aryl fluoride).

Functional Application: Photoinitiator Precursor

This sulfide is a strategic intermediate for Sulfonium Salt Photo-Acid Generators (PAGs) . The electron-donating methylthio group stabilizes the resulting sulfonium cation, shifting the absorption maximum (

Mechanism of Action (Graphviz)

Figure 2: Conversion of the sulfide intermediate into a functional Photo-Acid Generator (PAG).

References

-

Movassagh, B., & Hosseinzadeh, Z. (2016). A Highly Efficient Copper-Catalyzed Synthesis of Unsymmetrical Diaryl- and Aryl Alkyl Chalcogenides from Aryl Iodides and Diorganyl Disulfides. Synlett, 27(05), 777-781. Link

-

Konishi, H., et al. (2024). Selective Syntheses of Unsymmetrical Diaryl Sulfides Enabled by a Sulfur Dioxide Surrogate. ACS Catalysis. Link

-

PubChem. 4-(Methylthio)phenol (Compound Summary). National Library of Medicine.[2][3] Link

-

Sigma-Aldrich. 4-Fluorothioanisole Product Specification.Link

Sources

- 1. Design and Synthesis of Potent “Sulfur-free” Transition State Analogue Inhibitors of 5′-Methylthioadenosine Nucleosidase and 5′-Methylthioadenosine Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Methylthio)phenol | C7H8OS | CID 14086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Fluoro-4-(methylthio)benzene | C7H7FS | CID 3083565 - PubChem [pubchem.ncbi.nlm.nih.gov]

Difference between 4-Methylthiophenyl 4-fluorophenyl sulfide and 4-Fluorothioanisole

Title: Comparative Technical Analysis: 4-Fluorothioanisole vs. 4-Methylthiophenyl 4-fluorophenyl sulfide in Advanced Synthesis and Drug Design

Executive Summary

In the realm of organic synthesis and medicinal chemistry, fluorinated thioethers represent a highly privileged class of compounds. This technical guide provides an in-depth comparative analysis between two structurally related but functionally distinct molecules: 4-Fluorothioanisole and 4-Methylthiophenyl 4-fluorophenyl sulfide .

While both compounds share a core thioether functionality and para-fluorine substitution, their applications diverge significantly based on their molecular complexity. 4-Fluorothioanisole is a monoaryl thioether that serves as a versatile fragment building block, an analytical standard in polymer chemistry, and a fragrance ingredient,[1]. Conversely, 4-Methylthiophenyl 4-fluorophenyl sulfide is a bulkier diaryl sulfide utilized as an advanced intermediate in the development of optoelectronic materials and targeted therapeutics[2],[3].

Structural and Physicochemical Profiling

Understanding the physical behavior of these compounds requires analyzing their structural causality. 4-Fluorothioanisole consists of a single benzene ring substituted with a fluorine atom and a methylthio group. This low molecular weight and lack of extensive intermolecular hydrogen bonding render it a highly volatile, clear liquid at room temperature,[4].

In contrast, 4-Methylthiophenyl 4-fluorophenyl sulfide features two aromatic rings linked by a central sulfur atom. This diaryl sulfide linkage restricts conformational freedom, significantly increases the molecular weight, and extends the

Table 1: Quantitative Physicochemical Comparison

| Property | 4-Fluorothioanisole | 4-Methylthiophenyl 4-fluorophenyl sulfide |

| CAS Number | 371-15-3 | 1361950-32-4[2] |

| Molecular Formula | ||

| Molecular Weight | 142.19 g/mol | 250.35 g/mol [2] |

| Physical State | Colorless to light yellow liquid | Solid[3] |

| Density | 1.167 g/mL at 25 °C | N/A (Solid) |

| Boiling Point | 184-185 °C | > 300 °C (Predicted) |

| Structural Class | Monoaryl Thioether | Diaryl Sulfide |

Mechanistic Reactivity & Synthetic Pathways

The synthesis of these two compounds relies on entirely different mechanistic paradigms due to the varying electronic nature of their precursors.

Monoaryl Thioether Synthesis: 4-Fluorothioanisole is typically synthesized via the base-catalyzed methylation of 4-fluorothiophenol[1]. Causality: The deprotonation of the thiol yields a thiolate anion, which is a highly potent, "soft" nucleophile. This allows for a rapid, high-yielding

Diaryl Sulfide Synthesis: The synthesis of 4-Methylthiophenyl 4-fluorophenyl sulfide requires transition-metal catalysis. Causality: Aryl halides are inherently resistant to standard nucleophilic aromatic substitution (

Fig 1. Divergent synthetic pathways for monoaryl and diaryl thioethers.

Applications in Drug Development & Polymer Science

Polymer Science & Analytical Chemistry: 4-Fluorothioanisole is a critical model compound for end-group analysis in polymer synthesis. Because it exhibits strong, distinct UV-Vis absorbance maxima at 204 nm and 251 nm, researchers utilize it to construct Beer's Law calibration curves[5]. This allows for the precise quantification of 4-fluorophenyl sulfide end groups in complex oligomers, such as base-stable poly(diallylpiperidinium hydroxide) membranes used in fuel cells[5].

Fragment-Based Drug Discovery (FBDD): In medicinal chemistry, the diaryl sulfide motif found in 4-Methylthiophenyl 4-fluorophenyl sulfide acts as a privileged structural scaffold. The thioether linkage provides a unique ~103° bond angle, allowing the molecule to adopt a "bent" conformation. Causality: This bent geometry, combined with the polarizability of the sulfur atom and the lipophilicity of the fluorine atom, allows the scaffold to perfectly anchor into deep, hydrophobic allosteric pockets of target kinases, a feat unachievable by rigid planar molecules.

Fig 2. Fragment-based drug discovery workflow utilizing thioether scaffolds.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating mandatory checkpoints to verify experimental success before proceeding.

Protocol A: UV-Vis End-Group Quantification using 4-Fluorothioanisole[7]

This protocol utilizes 4-Fluorothioanisole as a calibration standard to determine the concentration of fluorophenyl sulfide end groups in synthesized polymers.

-

Preparation of Standard Solutions: Dissolve high-purity (97%+) 4-Fluorothioanisole in spectroscopic-grade methanol to create a serial dilution ranging from

to -

Spectral Acquisition: Measure the absorbance of each standard at 251 nm using a UV-Vis spectrophotometer.

-

Causality for Wavelength Selection: The 251 nm peak is explicitly chosen over the 204 nm peak to avoid background interference from the solvent cutoff threshold and the polymer backbone absorption[5].

-

-

Validation Checkpoint: Plot Absorbance vs. Concentration to generate a Beer's Law calibration curve. The system is self-validated only if the linear regression yields an

. If the curve is non-linear, recalibrate the spectrophotometer or prepare fresh standards to rule out solvent evaporation. -

Sample Analysis: Dissolve the target polymer in methanol, measure absorbance at 251 nm, and interpolate the end-group concentration using the validated curve.

Protocol B: Catalytic C-S Cross-Coupling for Diaryl Sulfide Synthesis

This protocol details the synthesis of the 4-Methylthiophenyl 4-fluorophenyl sulfide core.

-

Reagent Charging: In an oven-dried Schlenk flask, combine 4-fluorothiophenol (1.0 eq), 4-bromothioanisole (1.1 eq),

(2 mol%), Xantphos (4 mol%), and anhydrous -

Rigorous Degassing: Seal the flask and perform three consecutive freeze-pump-thaw cycles, backfilling with ultra-pure Argon.

-

Causality for Degassing: Oxygen rapidly deactivates the active

catalyst species and irreversibly oxidizes the starting thiol into an unreactive disulfide byproduct.

-

-

Reaction Execution: Inject anhydrous, degassed 1,4-dioxane and heat the mixture to 90 °C under constant stirring for 12 hours.

-

Validation Checkpoint: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 9:1) or LC-MS. The complete disappearance of the starting thiol spot and the emergence of a new, highly UV-active, non-polar spot validates successful catalytic turnover.

-

Purification & Characterization: Filter the mixture through a Celite pad to remove the palladium black and inorganic salts. Purify via flash column chromatography. Final validation is achieved via

NMR, confirming the integration of the distinct methylthio protons (

References

-

ChemBK. "4-FLUOROTHIOANISOLE - Physico-chemical Properties." ChemBK Database. URL: [Link]

-

Royal Society of Chemistry. "Base stable poly(diallylpiperidinium hydroxide) multiblock copolymers for anion exchange membranes." RSC.org. URL: [Link]

Sources

4-Methylthiophenyl 4-fluorophenyl sulfide photoinitiator precursor

An In-Depth Technical Guide to 4-Methylthiophenyl 4-fluorophenyl Sulfide: A Precursor to Advanced Cationic Photoinitiators

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of photopolymerization is critical for numerous advanced applications, from microelectronics to novel drug delivery systems. At the heart of many of these processes are photoinitiators, molecules that, upon light absorption, generate reactive species to initiate polymerization. This guide provides a comprehensive technical overview of 4-Methylthiophenyl 4-fluorophenyl sulfide, a key precursor to a class of highly efficient triarylsulfonium salt cationic photoinitiators. We will delve into the synthesis of this precursor, its conversion into an active photoinitiator, the underlying photochemical mechanisms, and its application in cationic polymerization, particularly for epoxide-based systems. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of photocurable materials.

Introduction: The Role of Sulfonium Salts in Cationic Photopolymerization

Cationic photopolymerization offers distinct advantages over free-radical polymerization, including a lack of oxygen inhibition, low shrinkage, and excellent adhesion of the resulting polymers.[1][2] This makes it particularly suitable for applications requiring high-performance materials. Triarylsulfonium salts are a prominent class of cationic photoinitiators.[3] Upon exposure to ultraviolet (UV) radiation, these salts undergo photolysis to generate a strong Brønsted acid, which then initiates the polymerization of cationically polymerizable monomers, such as epoxides and vinyl ethers.[1][4]

The efficiency and spectral sensitivity of a triarylsulfonium salt photoinitiator are largely determined by the nature of the aryl substituents on the sulfur atom. The strategic design of these substituents allows for the fine-tuning of the initiator's properties. 4-Methylthiophenyl 4-fluorophenyl sulfide serves as a versatile precursor, incorporating both an electron-donating methylthio group and an electron-withdrawing fluorine atom. This combination can influence the photophysical properties and reactivity of the final sulfonium salt photoinitiator.

Synthesis of the Precursor: 4-Methylthiophenyl 4-fluorophenyl Sulfide

The synthesis of diaryl sulfides is a well-established area of organic chemistry. Among the various methods, the Ullmann condensation and palladium-catalyzed cross-coupling reactions are particularly effective for forming the C-S-C bond.[5][6]

Proposed Synthetic Route: Ullmann-Type Condensation

A plausible and efficient method for the synthesis of 4-Methylthiophenyl 4-fluorophenyl sulfide is the copper-catalyzed Ullmann condensation. This reaction typically involves the coupling of an aryl halide with a thiophenol in the presence of a copper catalyst and a base in a high-boiling polar solvent.[5][7]

Reaction Scheme:

Caption: Proposed Ullmann condensation for the synthesis of the target precursor.

Experimental Protocol:

This protocol is a representative procedure based on established Ullmann-type C-S coupling reactions.[6][7]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Bromothioanisole | 203.10 | 2.03 g | 10.0 mmol |

| 4-Fluorothiophenol | 128.17 | 1.41 g | 11.0 mmol |

| Copper(I) Iodide (CuI) | 190.45 | 190 mg | 1.0 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 mmol |

| Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Procedure:

-

To a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromothioanisole, 4-fluorothiophenol, copper(I) iodide, and potassium carbonate.

-

Add anhydrous dimethylformamide (DMF) to the flask.

-

Flush the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.

-

Heat the reaction mixture to 140-160 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-Methylthiophenyl 4-fluorophenyl sulfide as a solid or oil.

Expected Characterization:

-

¹H NMR: Aromatic protons in the range of 7.0-7.6 ppm, and a singlet for the methylthio group protons around 2.5 ppm.

-

¹³C NMR: Resonances for the aromatic carbons and the methylthio carbon.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C₁₃H₁₁FS₂.

Conversion to the Active Photoinitiator: A Triarylsulfonium Salt

The diaryl sulfide precursor is converted into a photoactive triarylsulfonium salt through arylation. A common method involves the reaction with a diaryliodonium salt in the presence of a copper catalyst.[8]

Proposed Synthetic Route: Arylation with a Diaryliodonium Salt

Reaction Scheme:

Caption: Proposed synthesis of the triarylsulfonium salt photoinitiator.

Experimental Protocol:

This protocol is a representative procedure based on established methods for the synthesis of triarylsulfonium salts.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Methylthiophenyl 4-fluorophenyl sulfide | 250.36 | 2.50 g | 10.0 mmol |

| Diphenyliodonium hexafluoroantimonate | 542.93 | 5.97 g | 11.0 mmol |

| Copper(II) acetate (Cu(OAc)₂) | 181.63 | 91 mg | 0.5 mmol |

Procedure:

-

In a dry reaction vessel, combine 4-Methylthiophenyl 4-fluorophenyl sulfide, diphenyliodonium hexafluoroantimonate, and copper(II) acetate.

-

Heat the mixture to 120-130 °C with stirring. The reaction is typically performed neat (without solvent).

-

Continue heating for 2-4 hours. The reaction mixture will become a viscous liquid.

-

Cool the reaction to room temperature.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Precipitate the product by adding the dichloromethane solution dropwise to a large volume of stirred diethyl ether.

-

Collect the precipitate by filtration and wash with diethyl ether.

-

Repeat the dissolution and precipitation steps if necessary for further purification.

-

Dry the final product under vacuum to yield the triarylsulfonium salt.

Expected Characterization:

-

¹H and ¹⁹F NMR: To confirm the structure of the cation and the presence of the hexafluoroantimonate anion.

-

UV-Vis Spectroscopy: To determine the absorption spectrum of the photoinitiator, which is crucial for selecting an appropriate light source for photopolymerization. A typical triarylsulfonium salt would be expected to have strong absorption in the short-wavelength UV region (230-300 nm).

-

Mass Spectrometry: To confirm the mass of the triarylsulfonium cation.

Mechanism of Photoinitiation

Upon absorption of UV light, the triarylsulfonium salt undergoes photolysis, leading to the generation of a strong Brønsted acid (H⁺SbF₆⁻ in this case). This process is the key step in initiating cationic polymerization.[1][4]

Photolysis and Acid Generation:

Caption: Photochemical generation of the initiating species and subsequent polymerization.

The photolysis can proceed through both heterolytic and homolytic cleavage pathways. The resulting radical cation can abstract a hydrogen atom from a suitable donor (such as the solvent or monomer) to produce the Brønsted acid. This acid then protonates a monomer molecule, creating a carbocationic species that initiates the chain-growth polymerization of other monomers.[4]

Application in Cationic Photopolymerization of Epoxides

The generated Brønsted acid is a highly effective initiator for the ring-opening polymerization of epoxides.[2][9]

Experimental Protocol: UV Curing of an Epoxide Resin

This protocol provides a general procedure for evaluating the performance of the synthesized photoinitiator.

Materials:

| Component | Function | Amount |

| 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC) | Monomer | 10.0 g |

| (4-Methylthiophenyl)(4-fluorophenyl)phenylsulfonium hexafluoroantimonate | Photoinitiator | 0.2 g (2 wt%) |

Procedure:

-

In a small, UV-transparent container, dissolve the triarylsulfonium salt photoinitiator in the epoxy monomer. Gentle heating and stirring may be required to achieve a homogeneous solution.

-

Cast a thin film of the formulation onto a suitable substrate (e.g., a glass slide or a metal panel).

-

Expose the film to a UV light source (e.g., a medium-pressure mercury lamp) with an appropriate wavelength range corresponding to the absorption spectrum of the photoinitiator.

-

Monitor the curing process by observing the transition from a liquid to a solid, tack-free film.

-

The extent of polymerization can be quantified using techniques such as Fourier-transform infrared (FTIR) spectroscopy by monitoring the disappearance of the epoxide ring absorption band (typically around 790 cm⁻¹).

Data Presentation:

Table 1: Hypothetical Photopolymerization Performance

| Monomer | Photoinitiator Conc. (wt%) | UV Intensity (mW/cm²) | Curing Time (s) | Final Conversion (%) |

| ECC | 2 | 100 | 15 | >95 |

Conclusion

4-Methylthiophenyl 4-fluorophenyl sulfide is a valuable and strategically designed precursor for the synthesis of advanced triarylsulfonium salt photoinitiators. The synthetic pathways outlined in this guide, based on well-established chemical principles, provide a clear roadmap for its preparation and conversion to an active photoinitiator. The resulting sulfonium salt is expected to be a highly efficient initiator for cationic photopolymerization, with potential applications in coatings, adhesives, inks, and 3D printing. Further research into the specific photophysical properties and polymerization kinetics of this system will undoubtedly contribute to the development of next-generation photocurable materials.

References

- Decker, C., et al. (2001). Photoinitiated cationic polymerization of epoxides. Polymer, 42(13), 5531-5541.

- Sangermano, M., et al. (2014).

- Crivello, J. V. (2009). Cationic photopolymerization of multifunctional epoxides. Journal of Polymer Science Part A: Polymer Chemistry, 47(4), 965-977.

- Lalevée, J., et al. (2018). Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts. Molecules, 23(8), 1888.

-

Organic Syntheses Procedure. fluoromethyl phenyl sulfide. Available at: [Link]

-

Wikipedia. (2023). Ullmann condensation. Available at: [Link]

- Kalaitzakis, D., et al. (2018). Synthesis of Aryl Sulfides by Metal-Free Arylation of Thiols with Diaryliodonium Salts. ChemRxiv.

-

Organic Chemistry Portal. (2020). Copper-Catalyzed Synthesis of Vinyl Sulfides. Available at: [Link]

- Crivello, J. V. (1984). Cationic polymerization — Iodonium and sulfonium salt photoinitiators. Advances in Polymer Science, 62, 1-48.

- O'Brien, M. K., et al. (2016). Synthesis of Aryl Sulfides by Metal-Free Arylation of Thiols with Diaryliodonium Salts. The Journal of Organic Chemistry, 81(15), 6467-6476.

- Google Patents. (2012). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

- Mahanthesha G, et al. (2022). Synthesis and Biological Evaluation of (4-Fluorophenyl) (1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 14(1), 8-18.

-

Organic Syntheses Procedure. diphenyl sulfide. Available at: [Link]

-

European Patent Office. (2015). EP 1778630 B1 - PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE. Available at: [Link]

-

Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link]

-

Organic Chemistry Portal. (2019). Synthesis of Alkynyl Sulfides by Copper-Catalyzed Thiolation of Terminal Alkynes Using Thiosulfonates. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

- Google Patents. (2006). WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone.

- Tierney, H. L., et al. (2012). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. The Journal of Physical Chemistry C, 116(34), 18366-18372.

- Google Patents. (2013). CN102093269B - Synthesis method of 4,4'-thiobisbenzenethiol.

-

Beilstein Journals. (2013). Efficient Cu-catalyzed base-free C–S coupling under conventional and microwave heating. A simple access to S-heterocycles and sulfides. Available at: [Link]

- Li, T., et al. (2009). Synthesis of (4-phenylthio)phenyl diphenyl sulfonium hexafluorophosphate salt. Journal of Applied Polymer Science, 114(5), 3121-3125.

- Bates, C. G., et al. (2004). Copper-catalyzed synthesis of vinyl sulfides. Organic Letters, 6(26), 5005-5008.

- Malmedy, F., et al. (2015). Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study. The Journal of Organic Chemistry, 80(16), 8196-8205.

-

MDPI. (2024). Copper-Catalyzed Trifluoromethylthiolaton and Radical Cyclization of N-Phenylpent-4-Enamides to Construct SCF3-Substituted γ-Lactams. Available at: [Link]

- Monfette, S., & Fagnou, K. (2009). The mechanism of the modified Ullmann reaction. Dalton Transactions, (36), 7159-7167.

-

PubChem. (2025). Sulfonium, diphenyl(4-((4-(phenylthio)phenyl)thio)phenyl)-, (OC-6-11)-hexafluoroantimonate(1-) (1:1). Available at: [Link]

-

Organic Chemistry Portal. (2013). Cu-Catalyzed Fluorination of Diaryliodonium Salts with KF. Available at: [Link]

-

New Journal of Chemistry. (2017). Synthesis, characterization, and optical and surface properties of (4-(trifluoromethylthio)phenoxy) copper(ii) phthalocyanine. Available at: [Link]

-

PDXScholar. (2022). Speciation of Diaryliodonium Salts in Solution and Their Reactivity Towards N-nucleophiles (Phthalimide and A). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cationic UV-Curing of Epoxidized Biobased Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. scite.ai [scite.ai]

An In-depth Technical Guide to the Applications of Bis(aryl) Sulfides in Photochemistry

Introduction

Bis(aryl) sulfides, a class of organosulfur compounds characterized by a sulfur atom bridging two aromatic rings, have emerged from relative obscurity to become a focal point in modern photochemistry. Their unique electronic structure and the inherent lability of the carbon-sulfur (C-S) bond upon photoexcitation endow them with a rich and versatile photochemical reactivity. This guide provides an in-depth exploration of the photochemical applications of bis(aryl) sulfides, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the fundamental photochemical principles, their significant applications in photoredox catalysis and organic synthesis, and their emerging role in advanced materials, supported by detailed mechanistic insights and practical experimental protocols.

Fundamental Photochemical Properties of Bis(aryl) Sulfides

The photochemical behavior of bis(aryl) sulfides is governed by the electronic transitions within the molecule and the subsequent fate of the excited state. The sulfur atom, with its lone pairs of electrons, plays a crucial role in the molecule's photophysics.

Electronic Absorption and Emission

Bis(aryl) sulfides typically exhibit absorption maxima in the ultraviolet (UV) region, with the exact wavelength depending on the nature and substitution of the aryl groups. The primary absorption band is often attributed to a π-π* transition within the aromatic rings, with some contribution from n-π* transitions involving the sulfur lone pairs. While many simple diaryl sulfides are not strongly fluorescent, their photophysical properties can be tuned through strategic substitution on the aromatic rings.

The Key Event: Carbon-Sulfur Bond Cleavage

The most significant photochemical reaction of bis(aryl) sulfides is the cleavage of the C-S bond. Upon absorption of a photon, the molecule is promoted to an excited state (singlet or triplet), which can then undergo homolytic or heterolytic cleavage of the C-S bond.

-

Homolytic Cleavage: This is the predominant pathway, especially upon direct irradiation with UV light, leading to the formation of an aryl radical and a thiyl (sulfanyl) radical. This process is highly efficient for many alkyl and benzyl sulfides.[1] The resulting radicals are highly reactive intermediates that can initiate a variety of subsequent chemical transformations.

-

Heterolytic Cleavage: While less common, heterolytic cleavage can occur, particularly in the presence of electron donors or acceptors, leading to the formation of ions.

The generation of these radical intermediates is the cornerstone of the diverse applications of bis(aryl) sulfides in photochemistry.

Photoredox Properties

In the context of photoredox catalysis, bis(aryl) sulfides can act as pro-catalysts or substrates. While not typically used as primary photocatalysts themselves, their disulfide counterparts, bis(aryl) disulfides, are frequently used as precursors to generate thiyl radicals under photocatalytic conditions.[2][3][4] These reactions are often initiated by a separate photocatalyst that absorbs visible light.

Applications in Photoredox Catalysis and Organic Synthesis

The ability of bis(aryl) sulfides and their precursors to generate radical species under photochemical conditions has been harnessed for a wide range of synthetic transformations.

Synthesis of Diaryl Sulfides and Related Compounds

One of the most prominent applications is in the synthesis of diaryl sulfides themselves, often employing a photoredox catalyst that can be activated by visible light. These methods offer mild and efficient alternatives to traditional transition-metal-catalyzed cross-coupling reactions.

A common strategy involves the visible-light-mediated coupling of thiols with arylhydrazines or arenediazonium salts.[5][6] In these reactions, a photocatalyst, such as Rose Bengal or Eosin Y, is excited by visible light and initiates a radical cascade that leads to the formation of the C-S bond.[5][6]

Mechanistic Pathway for Photocatalytic Diaryl Sulfide Synthesis

The following diagram illustrates a plausible mechanism for the synthesis of diaryl sulfides from arylhydrazines and thiols, mediated by a photoredox catalyst.

Caption: Photocatalytic cycle for diaryl sulfide synthesis.

Experimental Protocol: Visible-Light-Mediated Synthesis of Unsymmetrical Diaryl Sulfides

The following protocol is adapted from a reported metal-free, visible-light-promoted oxidative coupling of thiols and arylhydrazines.[5]

Materials:

-

Thiol (0.2 mmol)

-

Arylhydrazine (0.4 mmol)

-

Sodium carbonate (Na₂CO₃) (0.4 mmol)

-

Rose Bengal (2 mol %)

-

Water (3 mL)

-

Ethyl acetate

-

34 W blue LED lamp

-

Reaction vessel (e.g., a sealed tube)

Procedure:

-

To a clean, dry reaction vessel, add the thiol (0.2 mmol), arylhydrazine (0.4 mmol), sodium carbonate (0.4 mmol), and Rose Bengal (0.004 mmol).

-

Add 3 mL of water to the vessel.

-

Seal the vessel and stir the reaction mixture at room temperature.

-

Irradiate the mixture with a 34 W blue LED lamp for 8 hours. The reaction should be positioned approximately 5-10 cm from the lamp.

-

Upon completion of the reaction (monitored by TLC), transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure diaryl sulfide.

C-H Functionalization Reactions

The photochemically generated thiyl radicals from bis(aryl) disulfides can participate in C-H functionalization reactions of electron-rich arenes and heteroarenes, such as thiophenes and furans.[1] These reactions provide a direct method for forming C-S bonds without the need for pre-functionalized substrates.

Data on Substrate Scope for Photocatalytic C-H Sulfenylation

The following table summarizes the substrate scope for the visible-light-mediated C-H sulfenylation of various arenes with diaryl disulfides, showcasing the versatility of this method.[2][3]

| Entry | Arene Substrate | Disulfide | Product | Yield (%) |

| 1 | 1,2,4-Trimethoxybenzene | Diphenyl disulfide | 2,5-Dimethoxy-4-(phenylthio)anisole | 78 |

| 2 | 1,3,5-Trimethoxybenzene | Diphenyl disulfide | 2,4,6-Trimethoxy-1-(phenylthio)benzene | 82 |

| 3 | 1,4-Dimethoxybenzene | Diphenyl disulfide | 2,5-Dimethoxy-1-(phenylthio)benzene | 65 |

| 4 | 1,2-Dimethoxybenzene | Diphenyl disulfide | 3,4-Dimethoxy-1-(phenylthio)benzene | 55 |

| 5 | 1,3,5-Trimethoxybenzene | Bis(4-methoxyphenyl) disulfide | 1-((4-Methoxyphenyl)thio)-2,4,6-trimethoxybenzene | 85 |

Applications as Photoinitiators in Polymerization

While the use of simple bis(aryl) sulfides as direct photoinitiators is not as common as other classes of compounds, their photochemical properties make them relevant in the broader context of photopolymerization. More commonly, sulfur-containing compounds like arylazo sulfones are used as photoinitiators for free-radical polymerization under visible light.[7]

The fundamental principle relies on the homolytic cleavage of a labile bond (such as N-S in arylazo sulfones or C-S in bis(aryl) sulfides) upon photoexcitation to generate radicals that can initiate the polymerization of monomers like acrylates.

Proposed Mechanism for Photoinitiation

For a bis(aryl) sulfide to act as a photoinitiator, direct irradiation with high-energy UV light would be required to induce C-S bond homolysis.

Caption: Proposed photoinitiation mechanism by bis(aryl) sulfide.

However, the efficiency of such a process may be limited, and often, more specialized photoinitiators are preferred. It is more common to find bis(aryl) sulfide moieties incorporated into larger monomer structures that are then photopolymerized using conventional photoinitiators.[8]

Applications in Materials Science

The unique photochemical and photophysical properties of bis(aryl) sulfides are being explored for the development of advanced functional materials.

High Refractive Index Photopolymers

Bis(aryl) sulfide structures are attractive building blocks for high refractive index (HRI) polymers due to the high molar refractivity of the sulfur atom and the aromatic rings. These HRI polymers are valuable in applications such as solar cell antireflection coatings, optical adhesives, and materials for light-emitting diodes (LEDs).[9]

Photopolymers incorporating diphenyl sulfide moieties have been synthesized and shown to possess high refractive indices (n > 1.63), excellent optical transmittance (T > 95%), and good thermal stability after UV curing.[9]

Experimental Workflow for HRI Photopolymer Film Preparation

The following diagram outlines a typical workflow for the synthesis and fabrication of a high refractive index film based on a bis(aryl) sulfide-containing polymer.

Caption: Workflow for HRI photopolymer film fabrication.

Photolithography

While not extensively used as the primary photoactive component in common photoresists, the principles of C-S bond cleavage have relevance. Photoresists for microlithography rely on a photoinitiator that, upon exposure to light, changes the solubility of a polymer matrix.[10][11][12][13][14] The generation of acidic species from sulfonium salt photoinitiators upon irradiation is a related and widely used technology in negative-tone photoresists.[10] Although distinct from the radical cleavage in neutral bis(aryl) sulfides, it highlights the importance of sulfur-containing compounds in photolithographic processes.

Conclusion

Bis(aryl) sulfides represent a versatile and increasingly important class of compounds in the field of photochemistry. Their foundational ability to undergo C-S bond cleavage upon photoexcitation to form reactive radical intermediates has paved the way for significant advancements in photoredox catalysis and organic synthesis. The development of mild, visible-light-driven methods for the construction of C-S bonds is a testament to the power of this chemistry. Furthermore, the incorporation of the bis(aryl) sulfide motif into advanced materials is leading to innovations in optics and polymer science. As our understanding of their photochemical behavior deepens and new catalytic systems are developed, the applications of bis(aryl) sulfides are poised to expand even further, offering novel solutions for challenges in drug discovery, materials science, and beyond.

References

-

Lee, J., et al. (2013). Visible Light-Induced Photocatalytic Synthesis of Diaryl Sulfides. Beilstein Journal of Organic Chemistry. [Link]

-

Ghosh, I., et al. (2018). Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Beilstein Journal of Organic Chemistry. [Link]

-

Barata-Vallejo, S., et al. (2020). “On Water” Photochemistry: Visible-Light-Induced Synthesis of Diaryl Sulfides by Nitrogen Extrusion. ResearchGate. [Link]

-

Kibriya, G., Mondal, S., & Hajra, A. (2018). Visible-Light-Mediated Synthesis of Unsymmetrical Diaryl Sulfides via Oxidative Coupling of Arylhydrazine with Thiol. Organic Letters. [Link]

-

Fossey, J. S., & Yeste, S. L. (2015). Photoinitiators for visible light polymerization. Polimery. [Link]

-

Albini, A., et al. (2001). Photochemical carbon–sulfur bond cleavage in some alkyl and benzyl sulfides. ResearchGate. [Link]

-

Wang, Y., et al. (2022). High Refractive Index Diphenyl Sulfide Photopolymers for Solar Cell Antireflection Coatings. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. [Link]

-

Rana, S., et al. (2021). Synthesis and photophysical properties of fluorescent dyes based on triphenylamine, diphenylamine, diphenyl sulfone or triphenyltriazine derivatives containing an acetylene linkage group. ResearchGate. [Link]

-

Wu, Z., & Pratt, D. A. (2020). Radical Substitution Provides a Unique Route to Disulfides. Organic Chemistry Portal. [Link]

-

Li, J., et al. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. PMC. [Link]

-

Decker, C. (2002). Photoinitiator-free Photopolymerization of Acrylates Using Short-Wavelength Excimer UV Radiation. RadTech. [Link]

-

Ligon, S. C., et al. (2014). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. PMC. [Link]

-

Calvin, M., & Barltrop, J. A. (1952). Absorption Spectra of Aromatic Disulfides. eScholarship. [Link]

-

Gini, A., et al. (2018). Organophotoredox Pd-Catalyzed C–H Arylation at Room Temperature using Diaryliodonium Salts. ChemRxiv. [Link]

-

Céspedes-Gurrola, E., et al. (2023). An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. MDPI. [Link]

-

Ren, Z., et al. (2017). Odorless, catalyst-free synthesis of diaryl sulfides using K2S as sulfur source. ResearchGate. [Link]

-

Barata-Vallejo, S., et al. (2021). Synthesis of aryl sulfides via visible-light induced solventylation in diarylazo sulfides. ChemComm. [Link]

-

Bentabed, A., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]

-

Barata-Vallejo, S., & Postigo, A. (2022). Blue light driven free-radical polymerization using arylazo sulfones as initiators. RSC Publishing. [Link]

-

Ghosh, I., et al. (2018). Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. PMC. [Link]

-

Barata-Vallejo, S., & Postigo, A. (2022). Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators. ACS Publications. [Link]

-

Ghosh, I., et al. (2018). Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Beilstein Journals. [Link]

-

Podgorska, J., et al. (2011). Photopolymerization of Bis(4-methacryloylmethylphenyl)sulfide and Bis(4-methacryloylmethylphenyl)sulfone with Vinyl Monomers and Properties of the Prepared Copolymers. ResearchGate. [Link]

-

de Oliveira, G. M., et al. (2020). Lithographic Performance of Aryl Epoxy Thermoset Resins as Negative Tone Photoresist for Microlithography. MDPI. [Link]

-

MicroChemicals. (n.d.). Exposure of Photoresists. [Link]

-

Tsougeni, K., et al. (2015). A comparative study of different thick photoresists for MEMS applications. ResearchGate. [Link]

-

Halocarbon. (n.d.). Photoresist Chemicals. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Visible-Light-Mediated Synthesis of Unsymmetrical Diaryl Sulfides via Oxidative Coupling of Arylhydrazine with Thiol [organic-chemistry.org]

- 6. BJOC - Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2 [beilstein-journals.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. High Refractive Index Diphenyl Sulfide Photopolymers for Solar Cell Antireflection Coatings | MDPI [mdpi.com]

- 10. Lithographic Performance of Aryl Epoxy Thermoset Resins as Negative Tone Photoresist for Microlithography [mdpi.com]

- 11. microchemicals.com [microchemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. cnfusers.cornell.edu [cnfusers.cornell.edu]

- 14. halocarbon.com [halocarbon.com]

4-Methylthiophenyl 4-fluorophenyl sulfide refractive index and density

The following technical guide details the physicochemical profile of 4-Methylthiophenyl 4-fluorophenyl sulfide , a specialized intermediate critical to the synthesis of sulfonium-based photoacid generators (PAGs) and high-refractive-index polymers.

Refractive Index, Density, and Physicochemical Characterization

Executive Summary

4-Methylthiophenyl 4-fluorophenyl sulfide (CAS: 1361950-32-4 ) is an asymmetric diaryl sulfide characterized by high optical density and distinct electronic polarization due to its thioether linkages.[1] Primarily utilized as a precursor for cationic photoinitiators (e.g., sulfonium salts for EUV lithography and UV-curing resins), its purity and physical constants are critical for formulation stability.[1]

This guide provides a rigorous analysis of its refractive index (

Chemical Identity & Structural Analysis[1]

The compound features a central sulfide bridge flanking two phenyl rings: one substituted with an electron-withdrawing fluorine atom and the other with an electron-donating methylthio group.[1] This "push-pull" electronic character influences its dipole moment and optical dispersion.[1]

| Property | Specification |

| IUPAC Name | (4-Fluorophenyl)(4-(methylthio)phenyl)sulfane |

| CAS Registry Number | 1361950-32-4 |

| Molecular Formula | |

| Molecular Weight | 250.35 g/mol |

| SMILES | CSc1ccc(Sc2ccc(F)cc2)cc1 |

| Physical State (Std) | White to off-white solid (low melting) or viscous oil |

Structural Visualization

The following diagram illustrates the chemical connectivity and the electronic flow contributing to its high refractive index.

Figure 1: Structural connectivity highlighting the electronic donor-acceptor motifs that influence polarizability and refractive index.[1]

Refractive Index (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> )[1][2]

The refractive index is a measure of the electronic polarizability of the molecule.[1] For this sulfide, the high electron density of the two sulfur atoms and the aromatic rings results in a value significantly higher than standard organic solvents.[1]

Theoretical Baseline & Experimental Range

Due to the proprietary nature of specific batch data, the following values are derived from Quantitative Structure-Property Relationship (QSPR) models and validated against homologous diaryl sulfides (e.g., Thioanisole, Diphenyl sulfide).

| Parameter | Value / Range | Confidence |

| Predicted Refractive Index ( | 1.635 – 1.655 | High |

| Molar Refraction ( | ~76.5 cm³/mol | Calculated |

| Temperature Coefficient ( | Estimated |

Scientific Insight: The presence of the -SMe and -S- groups contributes heavily to the molar refraction.[1] While the fluorine atom is electronegative (lowering polarizability locally), the overall aromatic conjugation and sulfur content drive the RI above 1.[1]63. This makes the compound ideal for high-n polymer formulations where transparency and high optical density are required.[1]

Experimental Protocol: Abbe Refractometry

Objective: Determine

-

Preparation: Ensure the sample is fully liquefied. If solid at 20°C, measure at 50°C (or above melting point) and extrapolate using the coefficient

.[1] -

Calibration: Calibrate the Abbe refractometer using a standard glass test piece (

) and monobromonaphthalene contact fluid.[1] -

Loading: Apply 2-3 drops of the sulfide to the lower prism.[1] Ensure no air bubbles are trapped (sulfur compounds can be viscous).[1]

-

Equilibration: Allow 2 minutes for thermal equilibrium at 20°C (circulating water bath).

-

Measurement: Adjust the borderline to the crosshairs. Record the value.

-

Cleaning: Immediately clean prisms with toluene followed by acetone .[1] Sulfur residues can permanently stain soft glass prisms if left to oxidize.[1]

Density ( )

Density is critical for calculating the packing fraction in crystal lattices (for solid-state photoinitiators) and for volumetric dispensing in liquid formulations.[1]

Theoretical Baseline

| Parameter | Value / Range |

| Predicted Density ( | 1.22 – 1.26 g/cm³ |

| Molar Volume ( | ~200.5 cm³/mol |

Comparative Analysis:

-

Thioanisole (Liquid): ~1.05 g/cm³[1]

-

Diphenyl sulfide (Liquid): ~1.11 g/cm³[1]

-

Target Compound: The addition of the heavy sulfur (methylthio) and fluorine groups pushes the density well above 1.20 g/cm³.[1]

Experimental Protocol: Oscillating U-Tube Method (ASTM D4052)

Objective: Measure density with precision

-

Instrument: Anton Paar DMA 4500 or equivalent.

-

Solvent Check: Verify cell cleanliness using air (0.0012 g/cm³) and degassed water (0.9982 g/cm³ at 20°C).[1]

-

Sample Injection: Inject ~2 mL of the liquid sample (or melt) into the oscillating cell. Critical: The sample must be free of microbubbles.

-

Viscosity Correction: Enable automatic viscosity correction, as diaryl sulfides can exhibit viscosities >10 cP.

-

Measurement: Record density once the temperature stabilizes at 20.00°C.

-

Cleaning: Flush with THF (Tetrahydrofuran) followed by Ethanol.[1] Dry with air.[1][3]

Synthesis & Impurity Impact

The physical properties are highly sensitive to synthesis byproducts.[1] The standard synthesis involves the coupling of 4-fluorothiophenol with 4-bromo-thioanisole (or similar cross-coupling).[1]

Common Impurities & Effect on Properties:

-

Disulfides (Ar-S-S-Ar): Increase Refractive Index; Decrease Density.[1]

-

Starting Thiols: Significantly lower Refractive Index; foul odor.[1]

-

Residual Solvent (Toluene/THF): Drastically lowers both RI and Density.[1]

Figure 2: Synthesis workflow emphasizing the purification stage critical for achieving target physical properties.[1]

References

-

Chemical Abstracts Service (CAS). Registry Number 1361950-32-4.[1] American Chemical Society.[1] [1]

-

ASTM International. ASTM D1218-12: Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. [1]

-

ASTM International. ASTM D4052-18: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. [1]

-

PubChem Database. Compound Summary for Diaryl Sulfides (Analogous Structures). National Center for Biotechnology Information.[1] [1]

-

Crivello, J. V. (1999).[1] The discovery and development of onium salt cationic photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry. (Contextualizing the application of diaryl sulfide intermediates).

Sources

An In-depth Technical Guide to the Safe Handling and Application of 4-Methylthiophenyl 4-fluorophenyl sulfide

Introduction

Sulfur-containing scaffolds are integral to modern drug discovery, with thioethers, in particular, being a prevalent functional group in a significant number of FDA-approved pharmaceuticals.[1][2] Their role in medicinal chemistry is well-established, contributing to the pharmacokinetic and pharmacodynamic properties of a diverse range of therapeutic agents.[1][2][3] 4-Methylthiophenyl 4-fluorophenyl sulfide, a diaryl sulfide, represents a class of compounds with significant potential in the synthesis of novel pharmaceutical intermediates. The presence of both a methylthio group and a fluorine atom offers opportunities for further chemical modification, making it a valuable building block for researchers in drug development.[4][5]

Hazard Identification and Risk Assessment

Based on the analysis of related aryl sulfides, 4-Methylthiophenyl 4-fluorophenyl sulfide is anticipated to present the following hazards:

-

Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation.[6][7]

-

Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[6][7]

-

Harmful if Swallowed: Ingestion may be harmful.[8]

-

Aquatic Toxicity: The compound may be very toxic to aquatic life with long-lasting effects.[7]

Table 1: GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life |

| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, a stringent set of handling procedures is paramount to ensure the safety of laboratory personnel.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[9][10]

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[9][10]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][11]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]

First-Aid Measures

In the event of exposure, immediate action is critical.

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.[7]

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[7][8]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist or a poison control center.[7][8]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]

Fire-Fighting Measures and Stability

-

Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion of this compound may produce hazardous gases and vapors, including carbon oxides, sulfur oxides, and hydrogen fluoride.[7][9][11]

-

Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.

-

Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[9][11]

Accidental Release and Disposal

Proper containment and disposal are essential to mitigate environmental contamination.

Spill Response Workflow

Sources

- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. article.scirea.org [article.scirea.org]

- 5. researchgate.net [researchgate.net]

- 6. (4-甲基噻吩基)甲基苯基锍三氟甲磺酸 | Sigma-Aldrich [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. westliberty.edu [westliberty.edu]

Comprehensive Thermophysical Profiling of 4-Methylthiophenyl 4-Fluorophenyl Sulfide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-Methylthiophenyl 4-fluorophenyl sulfide (CAS: 1361950-32-4)

Executive Summary

In advanced organic synthesis and drug development, the thermophysical characterization of intermediate building blocks is critical for process scale-up, formulation stability, and safety profiling. 4-Methylthiophenyl 4-fluorophenyl sulfide (CAS: 1361950-32-4) is a highly specialized diaryl sulfide derivative [1]. Due to its specific substitution pattern—a central thioether linkage flanked by a highly electronegative fluoro group and a bulky, polarizable methylthio group—it presents unique thermodynamic behaviors.

Because empirical thermophysical data for this specific CAS number is not widely indexed in standard open-source literature [2], this whitepaper provides an authoritative predictive model grounded in structural thermodynamics, followed by the rigorous, self-validating experimental protocols required to empirically determine its melting point (MP) and boiling point (BP).

Structural Thermodynamics & Predictive Modeling

To accurately predict the melting and boiling points of a compound, a Senior Application Scientist must analyze the causality of its intermolecular forces. The thermophysical profile of 4-Methylthiophenyl 4-fluorophenyl sulfide is dictated by three primary structural features:

-

The 4-Fluoro Substitution: Fluorine is highly electronegative but has very low polarizability. It induces a strong permanent dipole moment, which increases intermolecular dipole-dipole interactions, thereby elevating the boiling point relative to non-halogenated analogs [3].

-

The Central Thioether (-S-) Linkage: Unlike rigid carbon-carbon double bonds, the thioether linkage provides a high degree of rotational freedom. This conformational flexibility disrupts crystal lattice packing efficiency, which actively depresses the melting point.

-

The Methylthio (-SCH₃) Group: This group adds significant molecular weight and increases the overall London dispersion forces, driving up the enthalpy of vaporization and, consequently, the boiling point.

Figure 1: Structure-Property Relationship (SPR) mapping for CAS 1361950-32-4.

Predictive Quantitative Data

Based on fragment-based predictive models (e.g., Joback method) and structural analogies to similar compounds like Bis(4-fluorophenyl)sulfane [4], the following thermophysical properties are estimated:

| Property | Predicted Value / Range | Method of Derivation / Causality |

| Molecular Formula | C₁₃H₁₁FS₂ | Stoichiometric calculation |

| Molecular Weight | 250.35 g/mol | Standard atomic weights |

| Physical State (25 °C) | Solid | Crystal lattice stabilization via diaryl pi-stacking |

| Melting Point (MP) | 40.0 – 60.0 °C | Extrapolated from symmetric diaryl sulfides; asymmetry lowers MP |

| Boiling Point (BP) | 360.0 – 380.0 °C | Extrapolated from diphenyl sulfide (BP 296 °C) + MW/dipole additions |

Experimental Validation Protocols

To transition from predictive models to validated empirical data, researchers must employ self-validating analytical systems. The following step-by-step methodologies are the industry standards for determining the exact melting and boiling points of complex organosulfur compounds.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Traditional capillary melting point apparatuses are prone to subjective visual errors. DSC provides a precise, thermodynamic measurement of the endothermic phase transition.

Step-by-Step Methodology:

-

System Calibration (Self-Validation): Calibrate the DSC using high-purity Indium (Onset MP: 156.6 °C) and Zinc standards. This ensures the thermocouple accuracy across the target temperature range.

-

Sample Preparation: Weigh exactly 2.0 to 5.0 mg of 4-Methylthiophenyl 4-fluorophenyl sulfide into a hermetic aluminum pan. Causality: Hermetic sealing prevents the premature volatilization of the methylthio moiety before the lattice melts, ensuring the endotherm strictly represents the solid-to-liquid phase transition.

-

Thermal Method: Equilibrate the sample at 10 °C. Apply a linear heating ramp of 10 °C/min up to 100 °C under a continuous nitrogen purge (50 mL/min). Causality: A 10 °C/min rate balances thermal lag (which artificially broadens the peak) with sufficient heat flow signal intensity.

-

Data Synthesis: Record the extrapolated onset temperature of the endothermic peak, not the peak maximum. The onset temperature is the true thermodynamic melting point.

Boiling Point Determination via Micro-Ebulliometry & TGA

High-molecular-weight diaryl sulfides often undergo thermal degradation (cleavage of the C-S bond) before reaching their atmospheric boiling point (760 mmHg). Therefore, direct boiling is not recommended.

Step-by-Step Methodology:

-

TGA Prescreening: Run a Thermogravimetric Analysis (TGA) from 25 °C to 450 °C at 20 °C/min. This identifies the onset of thermal degradation versus pure evaporation.

-

Reduced-Pressure Ebulliometry: Place 10 mL of the liquefied sample into a micro-ebulliometer. Connect the system to a precision vacuum pump and a digital manometer.

-

Data Collection: Measure the boiling temperature at five distinct reduced pressures (e.g., 10, 20, 30, 40, and 50 mmHg). Ensure steady-state reflux is achieved at each pressure point before recording the temperature.

-

Thermodynamic Extrapolation: Plot the natural log of pressure (

) against the inverse of temperature (

Figure 2: Self-validating thermal analysis workflow for precise MP and BP determination.

Applications in Drug Development

Understanding the precise melting and boiling points of 4-Methylthiophenyl 4-fluorophenyl sulfide is not merely an academic exercise. In pharmaceutical development:

-

Formulation Strategy: If the melting point falls below 50 °C, the compound may be prone to sintering or physical instability during milling and tableting processes.

-

Process Chemistry: The high boiling point (>350 °C) indicates that solvent removal during synthesis must be performed via high-vacuum distillation to prevent thermal degradation of the thioether bonds.

By strictly adhering to the predictive frameworks and experimental workflows outlined above, researchers can ensure the highest level of scientific integrity and reproducibility in their analytical characterizations.

References

- ChemSrc. "1251545-74-0_CAS号:1251545-74-0_2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-isopentylacetamide - 化源网" (Includes cross-reference data for 4-Methylthiophenyl 4-fluorophenyl sulfide).

- BLD Pharm. "371-42-6 | 4-Fluorothiophenol | BLD Pharm" (Chemical cataloging and related building block indexing for CAS 1361950-32-4).

- ChemSrc. "Bis(4-fluorophenyl)sulfoxide | CAS#:395-25-5 | Chemsrc" (Thermophysical analog data reference).

- NIST Chemistry WebBook. "1,1'-Thiobis(4-fluorobenzene)" (Baseline thermophysical data for fluorinated diaryl sulfides).

Overview of sulfonium salt intermediates for UV curing

Engineering Triarylsulfonium Salt Intermediates for Advanced Cationic UV Curing: A Mechanistic and Synthetic Guide

Executive Overview

Triarylsulfonium (TAS) salts represent the gold standard of photoacid generators (PAGs) used in cationic UV curing. Unlike free-radical photoinitiators, which suffer from oxygen inhibition and volumetric shrinkage, sulfonium-driven cationic systems offer "dark cure" capabilities, excellent adhesion, and robust mechanical properties. For researchers and materials scientists, the strategic design of the sulfonium intermediate—specifically the tuning of its chromophore and the selection of its counterion—is critical for optimizing quantum yields, absorption profiles, and polymerization kinetics.

This technical guide deconstructs the photochemical mechanisms of sulfonium salts, details structure-property relationships for spectral tuning, and provides self-validating experimental protocols for both the synthesis of these intermediates and their application in UV-curable resins.

The Photochemical Engine: Mechanism of Photoacid Generation

The efficacy of a sulfonium salt in initiating polymerization lies in its ability to efficiently generate a Brønsted superacid upon ultraviolet irradiation.

When a triarylsulfonium salt is exposed to UV light, it excites to a singlet state. From this excited state, the carbon-sulfur bond undergoes competitive homolytic and heterolytic cleavage[1]. Homolytic cleavage yields a diarylsulfinium radical cation and an aryl radical, while heterolytic cleavage produces a diaryl sulfide and an aryl cation[1]. Both pathways rapidly abstract hydrogen atoms from surrounding hydrogen-donating species (such as the monomer or solvent) to generate a proton (H⁺).

Causality in Counterion Selection: The ultimate strength and initiation efficiency of the generated superacid are dictated by the non-nucleophilic counterion (X⁻). The acidity and corresponding polymerization rate follow the order of HPF₆ < HAsF₆ < HSbF₆. Hexafluoroantimonate (SbF₆⁻) is exceptionally large and weakly coordinating. Because it exhibits minimal nucleophilicity, it does not tightly ion-pair with the propagating oxonium ion during ring-opening, thereby preventing premature chain termination and drastically accelerating the cure rate.

Figure 1: Photolysis mechanism of triarylsulfonium salts leading to superacid generation.

Chromophore Engineering: Tuning Spectral Sensitivity

A significant limitation of standard unsubstituted triarylsulfonium salts is their deep-UV absorption profile, typically peaking around 227 nm[2]. As the industry shifts toward energy-efficient, ozone-free UV-LED arrays (365 nm, 385 nm, 405 nm), the sulfonium intermediate must be structurally engineered to lower its HOMO-LUMO energy gap.

By chemically modifying the intermediate to include extended conjugated systems or organometallic moieties, researchers can successfully red-shift the absorption maximum (λmax) without sacrificing the quantum yield of the photoacid generation.

Quantitative Data on Chromophore Modifications:

| Photoacid Generator (PAG) Structure | Chromophore Modification | Absorption Max (λmax) | Quantum Yield (Φ) | Generated Superacid |

| Triphenylsulfonium SbF₆ | None (Standard) | ~227 nm | 0.40 - 0.60 | HSbF₆ |

| (Phenylthio)phenyldiphenylsulfonium | Phenylthio group extension | ~313 nm | 0.45 | HSbF₆ / HPF₆ |

| Stilbene-bridged sulfonium salt | Push-pull stilbene bridge | ~365 nm | 0.40 | Protonic Acid |

| Ferrocenyl sulfonium ([FcMePhS][BF₄]) | Organometallic Ferrocenyl | ~436 nm | N/A (Visible Active) | HBF₄ |

Data synthesized from spectroscopic analyses of red-shifted sulfonium PAGs[3],[4],[2],[5].

High-Yield Synthesis of Sulfonium Intermediates

Historically, the synthesis of complex triarylsulfonium salts relied on multi-step Grignard reactions. These routes suffer from poor atom economy, strict anhydrous requirements, and low overall yields due to competing side reactions.

Causality in Synthetic Design: A highly efficient, one-step alternative utilizes electrophilic aromatic substitution driven by perfluoroalkanesulfonic anhydrides (such as triflic anhydride)[6]. When a sulfoxide is reacted with an aromatic compound in the presence of triflic anhydride, the anhydride aggressively activates the sulfoxide oxygen. This generates a highly reactive, positively charged sulfur electrophile in situ, which readily attacks the electron-rich aromatic ring. This self-contained reaction bypasses sensitive organometallic reagents entirely, achieving yields exceeding 90%[6].

Figure 2: One-step synthesis workflow of a sulfonium triflate via electrophilic substitution.

Protocol 1: One-Step Synthesis of Diphenyl(4-methylphenyl)sulfonium Triflate

-

Preparation: In a dry 100 mL round-bottom flask, dissolve 1.0 g of diphenyl sulfoxide in 50 mL of anhydrous toluene. Note: Toluene acts dually as the reaction solvent and the nucleophilic aromatic substrate.

-

Activation: Under continuous magnetic stirring at room temperature, slowly add 1.48 g of trifluoromethanesulfonic (triflic) anhydride dropwise[6]. The slow addition mitigates the exothermic activation of the sulfoxide.

-

Reaction: Allow the mixture to stir for exactly 1 hour. The exceptional leaving group ability of the triflate anion drives the electrophilic attack exclusively at the sterically favored para-position of the toluene molecule.

-

Workup: Quench the reaction by adding 20 mL of deionized water. Extract the organic phase, wash with brine, dry over anhydrous MgSO₄, and evaporate the solvent in vacuo to yield the pure sulfonium triflate as a white solid (Expected Yield: ~96%)[6].

Formulation and Cationic Curing Workflow

To ensure rigorous trustworthiness in laboratory testing, a UV-curing protocol must be self-validating. By incorporating a halochromic dye (Rhodamine B base) into the resin, researchers can visually confirm the generation of the photoacid immediately upon irradiation, decoupling the photochemical initiation step from the mechanical curing step[3].

Protocol 2: Self-Validating Cationic UV Curing Formulation

-

Resin Matrix Preparation: Weigh 10.0 g of a standard cycloaliphatic epoxide (e.g., 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate).

-

Initiator Integration: Dissolve 0.2 g (2.0 wt%) of the synthesized sulfonium salt into the resin under yellow-light conditions to prevent premature photolysis.

-